1-(4-chlorophenyl)-3-hydroxy-6,6-dimethyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione
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Overview
Description
1-(4-chlorophenyl)-3-hydroxy-6,6-dimethyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-3-hydroxy-6,6-dimethyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorophenylhydrazine with a suitable diketone in the presence of a strong acid catalyst can lead to the formation of the indole core.
Chemical Reactions Analysis
1-(4-chlorophenyl)-3-hydroxy-6,6-dimethyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Scientific Research Applications
1-(4-chlorophenyl)-3-hydroxy-6,6-dimethyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-hydroxy-6,6-dimethyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 1-(4-chlorophenyl)-3-hydroxy-6,6-dimethyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
N-(4-bromophenyl)thiazol-2-yl derivatives: Studied for their antimicrobial and anticancer activities.
These compounds share the indole core structure but differ in their functional groups, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C17H15ClF3NO3 |
---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-hydroxy-6,6-dimethyl-3-(trifluoromethyl)-5,7-dihydroindole-2,4-dione |
InChI |
InChI=1S/C17H15ClF3NO3/c1-15(2)7-11-13(12(23)8-15)16(25,17(19,20)21)14(24)22(11)10-5-3-9(18)4-6-10/h3-6,25H,7-8H2,1-2H3 |
InChI Key |
ZHXQVNCDKHMMON-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(C(=O)N2C3=CC=C(C=C3)Cl)(C(F)(F)F)O)C |
Origin of Product |
United States |
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